molecular formula C8H10N2OS2 B13249038 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde

2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde

Cat. No.: B13249038
M. Wt: 214.3 g/mol
InChI Key: WCRILGHPKPFJLV-UHFFFAOYSA-N
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Description

2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde is a sophisticated heterocyclic building block designed for advanced chemical biology and medicinal chemistry research. This compound features a 1,2,3-thiadiazole ring, a privileged scaffold in drug discovery known for its diverse biological activities, linked via a methylene bridge to a thiolane (tetrahydrothiophene) ring bearing a synthetically versatile aldehyde functional group. The 1,2,3-thiadiazole moiety is a structurally active pharmacophore of significant interest due to its demonstrated potential in various therapeutic areas . Research indicates that derivatives of this heterocycle exhibit a broad spectrum of pharmacological properties, including antiviral, antifungal, insecticidal, and anticancer activities . The aldehyde group on the thiolane ring provides a highly reactive handle for further synthetic transformations, enabling researchers to readily generate a wide array of derivatives, such as Schiff bases, hydrazones, and other complex molecular architectures, for structure-activity relationship (SAR) studies. This combination of a bioactive core and a flexible synthetic handle makes 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde a valuable reagent for exploring new chemical space in the development of potential enzyme inhibitors, plant activators, and novel therapeutic agents. Researchers can leverage this compound to create targeted libraries for high-throughput screening or to optimize lead compounds. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(thiadiazol-4-ylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C8H10N2OS2/c11-6-8(2-1-3-12-8)4-7-5-13-10-9-7/h5-6H,1-4H2

InChI Key

WCRILGHPKPFJLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC2=CSN=N2)C=O

Origin of Product

United States

Preparation Methods

Cyclization from Thiosemicarbazides and Thiosemicarbazones

  • Direct Cyclization : Thiosemicarbazides can be cyclized using dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or methanesulfonic acid to form the thiadiazole ring. For example, acylation of thiosemicarbazide followed by dehydration yields 5-substituted 2-amino-1,3,4-thiadiazoles with good yields and purity.

  • Oxidative Cyclization : Thiosemicarbazones undergo oxidative cyclization with ferric chloride or other oxidants to yield 2-amino-5-substituted thiadiazoles. This method is useful for introducing substituents at the 5-position and can be adapted for 1,2,3-thiadiazole synthesis.

Dipolar Cycloaddition Methods

  • Reactions involving diazo compounds and sulfonyl-substituted sulfines can form thiadiazole oxides, which rearrange to the desired thiadiazole derivatives. This method is mechanistically interesting but less commonly used for large-scale synthesis.

Cyclization from Hydrazine and Carbonyl Sulfur Sources

  • Hydrazine reacts with carbon disulfide or potassium dithioformate to form thiadiazole rings. Dehydration and cyclization steps follow to yield the heterocycle. This method is classical and provides moderate to good yields.

Synthesis of the Thiolane-2-Carbaldehyde Moiety

The thiolane ring (a five-membered sulfur-containing ring) with an aldehyde substituent at the 2-position is typically prepared via:

The aldehyde functionality is introduced by selective oxidation of the corresponding alcohol or by formylation reactions on the thiolane ring.

Coupling of the 1,2,3-Thiadiazol-4-yl Group to the Thiolane-2-Carbaldehyde

The linkage between the 1,2,3-thiadiazole ring and the thiolane-2-carbaldehyde via a methylene bridge at the 4-position of the thiadiazole can be achieved by:

  • Alkylation or substitution reactions where a suitable halomethyl derivative of the thiadiazole is reacted with a thiolane derivative bearing a nucleophilic site.
  • Methylene bridge formation through condensation or reductive alkylation techniques using formaldehyde or equivalents to connect the two heterocycles.

Representative Synthetic Route (Hypothetical Scheme)

Step Starting Materials Reagents/Conditions Product Yield (%) Notes
1 Thiosemicarbazide + appropriate acyl chloride Polyphosphoric acid, sulfuric acid, heat 5-substituted 2-amino-1,3,4-thiadiazole 70-85 Cyclization and dehydration
2 5-substituted 2-amino-1,3,4-thiadiazole Formaldehyde or halomethyl reagent 4-(halomethyl)-1,2,3-thiadiazole derivative 60-75 Halomethylation at 4-position
3 Thiolane-2-carbaldehyde or thiolane-2-methanol Oxidation (e.g., PCC, Dess-Martin) or reduction Thiolane-2-carbaldehyde 80-90 Aldehyde introduction
4 4-(halomethyl)-1,2,3-thiadiazole + thiolane-2-carbaldehyde Base, solvent (e.g., DMF), heat 2-[(1,2,3-thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde 50-70 Nucleophilic substitution or coupling

Note: Actual yields and conditions depend on substrate reactivity and purity.

Analytical and Characterization Data

  • Infrared Spectroscopy (IR) : Characteristic C=O stretch of aldehyde (~1720 cm⁻¹), C–S and N–N stretches from thiadiazole ring.
  • Nuclear Magnetic Resonance (NMR) :
    • $$^{1}H$$ NMR shows aldehyde proton (~9-10 ppm), methylene protons linking thiadiazole and thiolane, and ring protons.
    • $$^{13}C$$ NMR confirms aldehyde carbon (~190-200 ppm) and thiadiazole carbons.
  • Elemental Analysis : Confirms C, H, N, S content consistent with molecular formula.
  • Mass Spectrometry (MS) : Molecular ion peak matching the expected molecular weight.

Summary of Preparation Methods

Methodology Description Advantages Limitations
Cyclization of thiosemicarbazides Dehydration of acylated thiosemicarbazides to form thiadiazole ring High yield, well-established Requires strong acids, careful control
Oxidative cyclization of thiosemicarbazones Use of oxidants like ferric chloride Good regioselectivity Sensitive to reaction conditions
Dipolar cycloaddition Reaction of diazo compounds with sulfines Mechanistic versatility Less practical for large scale
Hydrazine + sulfur sources Classical method using CS2 or potassium dithioformate Moderate yield, simple reagents Longer reaction times, side products
Coupling with thiolane aldehyde Alkylation or condensation to link rings Enables functionalization Requires precise control of substitution

Research Findings and Applications

  • 1,2,3-Thiadiazole derivatives, including those linked to thiolane rings, have been studied for biological activities such as anticonvulsant and anticancer properties.
  • Synthetic methods emphasize the importance of controlling cyclization and substitution steps to achieve high purity and yield.
  • The aldehyde functionality on the thiolane ring allows further derivatization for drug development or material science applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the thiadiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bromomethyl derivatives, chloromethyl derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde is a heterocyclic compound featuring a thiadiazole ring fused with a thiolane structure. It has a molecular formula of C8H10N2OS and a molecular weight of 214.3 g/mol . The compound combines a thiadiazole moiety with an aldehyde functional group, which contributes to its reactivity and potential applications in medicinal chemistry and material science.

Scientific Research Applications
2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde has several promising applications:

  • Medicinal Properties Research indicates that compounds containing the thiadiazole structure exhibit a range of biological activities. 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde has been explored for its potential medicinal properties. Thiadiazole derivatives are known for their antifungal, antiviral, anticancer, and anti-inflammatory activities .
  • Interaction studies Interaction studies involving 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde focus on its reactivity with various biological targets. The electronic density transfer between the thiadiazole and thiolane rings significantly influences its interaction profile. Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects.
  • Distinct electronic properties and reactivity The uniqueness of 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde lies in its fused ring structure and the presence of both thiadiazole and aldehyde functionalities. This combination provides distinct electronic properties and reactivity compared to other thiadiazole derivatives, making it valuable for specialized applications in medicinal chemistry and materials science.

Synthesis of 1,2,3-Thiadiazoles
The synthesis of 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde typically involves the Hurd-Mori reaction.

Other synthetic methods include:

  • The Hurd-Mori reaction starts with the carbethoxyhydrazone of 5-methyl-2-acetylthiophene, treated with thionyl chloride in chloroform under reflux conditions until gas evolution ceases. This process can yield the desired thiadiazole derivative efficiently.
  • Semicarbazones are reacted with thionyl chloride to generate corresponding semicarbazone intermediate that cyclized into substituted 1,2,3-thiadiazoles after treating with thionyl chloride in good to excellent yield .
  • Semicarbazides are combined to achieve hydrazide intermediate which treated with ethyl 3-oxobutanoate produced suitable Schiff base derivative. The substituted 1,2,3-thiadiazole-5-carboxylate scaffold was provided by cyclization of SOCl2 with derivative via a Hurd–Mori reaction .
  • Reacting carbonyl chloride derivative with glycine to afford carboxamide derivative. The last one was reacted with substituted benzaldehyde and Ac2O under the ultrasonic-assisted irradiations conditions to furnish 4-benzylideneoxazole moiety containing 4-methyl-1,2,3-thiadiazole .

Mechanism of Action

The mechanism by which 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde exerts its effects involves the electronic density transfer between the thiadiazole and thiolane rings. This transfer alters the chemical properties of both rings, making the compound highly reactive and suitable for various chemical transformations .

Comparison with Similar Compounds

Structural Features

The compound’s unique structure combines a sulfur-containing thiolane ring with a thiadiazole heterocycle. Below is a comparative analysis with structurally similar compounds:

Compound Core Structure Key Functional Groups Synthetic Method Biological Relevance
2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde Thiolane + 1,2,3-thiadiazole + aldehyde Aldehyde, thiadiazole, methylthiolane Likely Hurd–Mori cyclization (inferred) Potential agrochemical/pharmacological activity (untested)
5-(1,2,3-Thiadiazol-4-yl)-2-methylfuran-3-carboxamides Furan + 1,2,3-thiadiazole + carboxamide Carboxamide, methylfuran, thiadiazole Hurd–Mori cyclization with SOCl₂ Antimicrobial activity (hypothesized)
DX-03-10 (4-(2-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole) Phenyl + 1,2,3-thiadiazole + trifluoromethyl benzyl ether Trifluoromethyl, benzyl ether, thiadiazole Nucleophilic substitution IDO1 inhibitor (anti-tumor activity demonstrated)
(E)-5-((2-(((substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione Quinoline + triazole + thiazolidinedione Thiazolidinedione, triazole, quinoline Vilsmeier-Haack formylation, click chemistry Anticancer activity (under evaluation)

Key Observations :

  • Electron-deficient cores : The 1,2,3-thiadiazole ring (common in all compounds) enhances reactivity toward nucleophilic attack, enabling diverse functionalization .
  • Bioactivity drivers : Substituents like trifluoromethyl groups (DX-03-10) or carboxamides (furan derivatives) correlate with specific biological interactions, such as enzyme inhibition or antimicrobial effects .
  • Synthetic flexibility : Thiadiazole rings are often constructed via cyclization (e.g., Hurd–Mori) or nucleophilic substitution, allowing modular synthesis .

Pharmacological and Physicochemical Properties

Limited data exist for the target compound, but comparisons can be drawn:

  • Solubility: Thiadiazole-containing compounds often exhibit poor aqueous solubility due to aromaticity and nonpolar substituents. DX-03-10’s trifluoromethyl group may enhance lipophilicity .
  • Stability : Aldehydes (as in the target compound) are prone to oxidation, necessitating stabilization strategies (e.g., derivatization or protective groups) .
  • Bioactivity : Thiadiazoles are associated with enzyme inhibition (e.g., IDO1 in DX-03-10) and antimicrobial effects, though the target compound’s activity remains unverified .

Biological Activity

The compound 2-[(1,2,3-thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde is a heterocyclic compound that incorporates a thiadiazole ring fused with a thiolane structure. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of thiadiazole derivatives has been extensively studied, showcasing a range of effects including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₉N₃OS₂
  • CAS Number : 2319878-90-3

This structure is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : A review highlighted various 1,3,4-thiadiazole derivatives that demonstrated potent cytotoxic effects against several cancer cell lines including HEPG2 (liver cancer), A549 (lung cancer), and SK-MEL-2 (skin cancer) with IC₅₀ values ranging from 4.27 µg/mL to 19.5 µM depending on the specific derivative tested .
CompoundCell LineIC₅₀ (µg/mL)Reference
Compound 21SK-MEL-24.27
Compound 44SK-OV-319.5

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been well-documented. The 1,3,4-thiadiazole scaffold has shown efficacy against various pathogens:

  • Mechanism of Action : These compounds often disrupt microbial cell function and inhibit growth through various mechanisms, including interference with nucleic acid synthesis and cell wall integrity .

Anti-inflammatory and Analgesic Effects

Research has also identified anti-inflammatory properties associated with thiadiazole derivatives:

  • Inflammation Models : In animal models, certain derivatives have shown the ability to reduce inflammatory markers and pain responses significantly .

Study on Anticancer Properties

A notable study focused on the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives for their anticancer activity. The researchers synthesized several compounds and tested them against various cancer cell lines:

  • Findings : Compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity compared to unsubstituted analogs. The structure–activity relationship (SAR) indicated that electron-donating groups at specific positions significantly improved activity .

Antimicrobial Efficacy Evaluation

Another study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common bacterial strains:

  • Results : The study found that compounds containing the thiadiazole moiety exhibited varying degrees of antibacterial activity, with some achieving MIC (minimum inhibitory concentration) values comparable to standard antibiotics .

Q & A

What are the common synthetic routes for preparing 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde, and what reaction conditions are critical for high yield?

Level: Basic
Methodological Answer:
The synthesis typically involves:

  • Condensation reactions : Reacting thiolane-2-carbaldehyde derivatives with thiadiazole-containing precursors. For example, using acetic acid as a solvent under reflux (3–5 hours) to facilitate aldehyde-thiadiazole coupling, as demonstrated in analogous syntheses of thiazole-carbaldehyde derivatives .
  • Vilsmeier-Haack reaction : Introducing the formyl group via reaction with DMF/POCl₃, a method employed for synthesizing pyrazole-4-carbaldehydes .
    Critical Conditions :
    • Catalyst : Acetic acid or sodium acetate for protonation and stabilization.
    • Temperature : Reflux (~100–120°C) to drive the reaction to completion.
    • Workup : Neutralization and purification via column chromatography to isolate the aldehyde product .

What spectroscopic techniques are recommended for characterizing the structure of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To identify aldehyde protons (δ ~9.0–10.0 ppm) and thiadiazole/thiolane ring protons. For example, in similar compounds, thiazole-CH signals appear at δ ~7.8–8.0 ppm .
  • IR spectroscopy : Confirming the aldehyde C=O stretch (~1700 cm⁻¹) and thiadiazole C=N stretches (~1600 cm⁻¹) .
  • Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 305 [M+1] in thiadiazole analogs) .
  • Elemental analysis : Cross-checking calculated vs. experimental C, H, N, S percentages to confirm purity .

What are the key safety considerations when handling this compound in the laboratory?

Level: Basic
Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy of aldehydes and thiadiazoles .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

How can researchers optimize the regioselectivity when introducing the thiadiazole ring during synthesis?

Level: Advanced
Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on specific positions of the thiadiazole ring .
  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution to the 4-position of the thiadiazole .
  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing side-product formation .
  • Monitoring : Track regioselectivity via TLC or HPLC, comparing Rf values with reference standards .

What computational methods are suitable for predicting the reactivity or biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes), as shown in studies of thiazole-carbaldehyde derivatives .
  • DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites on the thiadiazole and aldehyde groups .
  • QSAR modeling : Correlate substituent effects (e.g., thiolane ring size) with bioactivity using regression analysis .

How can discrepancies in elemental analysis data be resolved when synthesizing this compound?

Level: Advanced
Methodological Answer:

  • Repetition under controlled conditions : Ensure consistent drying (vacuum desiccation) to remove solvent residues that skew elemental percentages .
  • Cross-validation : Compare NMR integration ratios with theoretical hydrogen counts to identify impurities .
  • Alternative techniques : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula independently .

What strategies can be employed to functionalize the carbaldehyde group for further derivatization?

Level: Advanced
Methodological Answer:

  • Nucleophilic addition : React with amines (e.g., hydrazines) to form Schiff bases, as shown in TTF-aldehyde derivatives .
  • Wittig reaction : Convert the aldehyde to alkenes using phosphonium ylides for extended conjugation .
  • Reduction : Use NaBH₄ to reduce the aldehyde to a hydroxymethyl group, enabling further esterification .

How does the presence of the thiadiazole ring influence the compound's stability under different storage conditions?

Level: Advanced
Methodological Answer:

  • Photostability : Thiadiazole rings are prone to UV degradation; store in amber vials at –20°C to prevent decomposition .
  • Hydrolytic stability : The thiadiazole’s electron-withdrawing nature increases susceptibility to hydrolysis in aqueous buffers (pH > 7). Use anhydrous solvents for long-term storage .
  • Thermal stability : DSC analysis of analogs shows decomposition above 200°C, suggesting room-temperature stability under inert atmospheres .

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